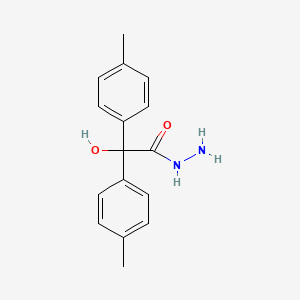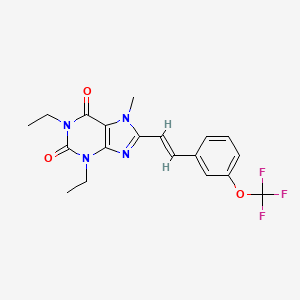
Propanamide, N-6-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamide, N-6-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its specific interactions and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-6-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride typically involves multiple steps, starting with the preparation of the quinoline derivative. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of automated systems and continuous monitoring ensures consistency and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
Propanamide, N-6-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction’s outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with different functional groups, while substitution reactions can introduce new substituents to the propanamide structure.
Aplicaciones Científicas De Investigación
Propanamide, N-6-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride is widely used in scientific research due to its versatility and reactivity. It is employed in:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: For studying enzyme interactions and cellular processes.
Medicine: In the development of pharmaceuticals and therapeutic agents.
Industry: As an intermediate in the production of various chemical products.
Mecanismo De Acción
The mechanism of action of Propanamide, N-6-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and processes, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other quinoline derivatives and propanamide analogs. These compounds share structural similarities but may differ in their reactivity and applications.
Uniqueness
What sets Propanamide, N-6-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride apart is its unique combination of the quinoline and propanamide moieties, along with the triethylsilyl group. This unique structure imparts specific properties and reactivity, making it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
121221-05-4 |
|---|---|
Fórmula molecular |
C21H35Cl2N3OSi |
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
N-quinolin-6-yl-3-(3-triethylsilylpropylamino)propanamide;dihydrochloride |
InChI |
InChI=1S/C21H33N3OSi.2ClH/c1-4-26(5-2,6-3)16-8-13-22-15-12-21(25)24-19-10-11-20-18(17-19)9-7-14-23-20;;/h7,9-11,14,17,22H,4-6,8,12-13,15-16H2,1-3H3,(H,24,25);2*1H |
Clave InChI |
OCRJDPKQPVNSST-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)CCCNCCC(=O)NC1=CC2=C(C=C1)N=CC=C2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4'-[1,3,4-Oxadiazole-2,5-diylbis[(3-chloro-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide]](/img/structure/B12734285.png)












